beta-Hydroxy-4-(trifluoromethyl)benzenepropanenitrile
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Overview
Description
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a hydroxy and nitrile group on a propanenitrile backbone. The trifluoromethyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable cyanide source under basic conditions. One common method involves the use of sodium cyanide (NaCN) in the presence of a base such as sodium hydroxide (NaOH) to facilitate the nucleophilic addition of the cyanide ion to the aldehyde group, followed by hydrolysis to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Scientific Research Applications
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile is primarily influenced by its functional groups. The hydroxy group can form hydrogen bonds, influencing the compound’s interaction with biological targets. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes. The nitrile group can participate in various chemical reactions, further modifying the compound’s activity. These combined effects make the compound a versatile tool in both chemical and biological research .
Comparison with Similar Compounds
3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile can be compared with other similar compounds, such as:
3-Hydroxy-3-(3-(trifluoromethyl)phenyl)propanenitrile: This compound has a similar structure but with the trifluoromethyl group positioned at the meta position on the phenyl ring, which can influence its reactivity and properties.
3-(4-(Trifluoromethyl)phenyl)propanenitrile: Lacks the hydroxy group, resulting in different chemical behavior and applications.
4-(Trifluoromethyl)benzaldehyde: A precursor in the synthesis of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile, highlighting the importance of the trifluoromethyl group in various chemical transformations.
These comparisons underscore the unique properties of 3-Hydroxy-3-(4-(trifluoromethyl)phenyl)propanenitrile, particularly its combination of functional groups that contribute to its versatility in research and industrial applications.
Properties
Molecular Formula |
C10H8F3NO |
---|---|
Molecular Weight |
215.17 g/mol |
IUPAC Name |
3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8F3NO/c11-10(12,13)8-3-1-7(2-4-8)9(15)5-6-14/h1-4,9,15H,5H2 |
InChI Key |
LKWYNPODNUMOKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CC#N)O)C(F)(F)F |
Origin of Product |
United States |
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